4-Chloro-1H-pyrazole-5-carbonitrile

Medicinal Chemistry Anticancer Structure-Activity Relationship

4-Chloro-1H-pyrazole-5-carbonitrile (CAS 36650-75-6) is a heterocyclic building block consisting of a pyrazole core bearing a chlorine atom at the 4-position and a nitrile group at the 5-position. It is a small, polar fragment (MW 127.53 g/mol, LogP 0.66–0.93) with a computed acid pKa of 8.47.

Molecular Formula C4H2ClN3
Molecular Weight 127.53 g/mol
CAS No. 36650-75-6
Cat. No. B1451083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-pyrazole-5-carbonitrile
CAS36650-75-6
Molecular FormulaC4H2ClN3
Molecular Weight127.53 g/mol
Structural Identifiers
SMILESC1=NNC(=C1Cl)C#N
InChIInChI=1S/C4H2ClN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8)
InChIKeyDRLRMARVPKWWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-pyrazole-5-carbonitrile (CAS 36650-75-6): Core Chemical Identity and Procurement Baseline


4-Chloro-1H-pyrazole-5-carbonitrile (CAS 36650-75-6) is a heterocyclic building block consisting of a pyrazole core bearing a chlorine atom at the 4-position and a nitrile group at the 5-position [1]. It is a small, polar fragment (MW 127.53 g/mol, LogP 0.66–0.93) with a computed acid pKa of 8.47 [2]. This substitution pattern confers a distinct electronic profile and synthetic utility, positioning it as a versatile intermediate for pharmaceutical and agrochemical discovery programs.

Why Generic Pyrazole Substitution Fails: The Functional Consequences of 4-Chloro-5-carbonitrile Substitution in 4-Chloro-1H-pyrazole-5-carbonitrile


Substituting 4-chloro-1H-pyrazole-5-carbonitrile with a generic pyrazole or a differently substituted analog is not equivalent due to the profound impact of the 4-chloro and 5-carbonitrile groups on key molecular properties. The chlorine atom modulates electronic distribution, influencing the acidity (pKa ~8.47) and reactivity of the pyrazole NH, which is critical for hydrogen-bonding and N-alkylation selectivity [1]. Furthermore, the combination of the electron-withdrawing nitrile and the halogen substituent directly affects lipophilicity (LogP ~0.66–0.93) and metabolic stability . Crucially, SAR studies demonstrate that the 4-chloro substituent is not interchangeable with other halogens or substituents; in one series, only the 4-chloro and 4-bromo analogs exhibited anticancer activity, while 4-methyl, 4-methoxy, and 4-fluoro analogs were completely inactive, highlighting the non-linear and unpredictable nature of SAR in this scaffold [2].

4-Chloro-1H-pyrazole-5-carbonitrile (CAS 36650-75-6): Quantitative Differentiation Evidence for Procurement Decisions


Anticancer Activity: 4-Chloro Substitution is a Prerequisite for Cytostatic Activity, Unlike Methyl, Methoxy, or Fluoro Analogs

In a study evaluating pyrazolylnucleosides against the NCI-60 human cancer cell line panel, compounds with a 4-chloro substituent (6d) exhibited cytostatic activity (GI50 < 20 µM) against 19 cancer cell lines, including renal (UO-31) and breast (HS 578T) cancers. In stark contrast, analogs bearing 4-methyl, 4-methoxy, or 4-fluoro substituents were completely inactive against all cell lines tested. This demonstrates that the 4-chloro group is not a trivial substituent but is essential for conferring anticancer activity within this chemotype [1].

Medicinal Chemistry Anticancer Structure-Activity Relationship

Comparison with 4-Bromo Analog: Chloro vs. Bromo Substitution Differentiates Activity and Potency Profiles

A direct comparison between the 4-chloro (6d) and 4-bromo (6e) analogs revealed distinct activity and potency profiles. The 4-chloro compound showed activity against 19 cell lines, while the 4-bromo analog was more broadly active against 39 cell lines. However, the 4-chloro analog demonstrated a unique selectivity profile, and importantly, both compounds lacked toxicity (high LC50 values) at the highest concentrations tested. The 4-bromo analog was more potent against specific lines (e.g., GI50 of 3.0 µM against HS 578T for 6e, versus GI50 < 20 µM for 6d). This indicates that the choice between chloro and bromo at the 4-position significantly alters the compound's spectrum of activity and potency, and that 4-chloro-1H-pyrazole-5-carbonitrile offers a distinct, non-toxic starting point for further optimization [1].

Medicinal Chemistry Anticancer Halogen Bonding

Acid Dissociation Constant (pKa) as a Critical Determinant of Reactivity and Bioavailability

The computed acid dissociation constant (pKa) for 4-chloro-1H-pyrazole-5-carbonitrile is 8.47 [1]. This value is a direct consequence of the electron-withdrawing effects of the 4-chloro and 5-carbonitrile substituents. This pKa is significantly lower than that of unsubstituted pyrazole (pKa ~14.2), indicating a much more acidic NH proton. This property is crucial for predicting ionization state at physiological pH, which directly impacts solubility, permeability, and protein binding. It also dictates the compound's reactivity in N-alkylation and other synthetic transformations, enabling regioselective functionalization that would be less efficient or impossible with a less acidic pyrazole core .

Physicochemical Properties Drug Design Synthetic Chemistry

Lipophilicity (LogP) Profile Influences Permeability and Metabolic Stability

The computed partition coefficient (LogP) for 4-chloro-1H-pyrazole-5-carbonitrile is 0.66–0.93, with a LogD (pH 7.4) of 0.62 [1]. This moderate lipophilicity is a key differentiator from more polar pyrazoles (e.g., those with carboxylic acid groups) or more lipophilic analogs (e.g., those with trifluoromethyl groups, LogP ~1.2) [2]. The LogP value of 0.66–0.93 positions this compound within a favorable range for oral bioavailability, balancing aqueous solubility and membrane permeability. This property is a direct result of the specific 4-chloro and 5-carbonitrile substitution pattern and is not shared by many other pyrazole derivatives.

Physicochemical Properties ADME Drug Design

Recommended Application Scenarios for 4-Chloro-1H-pyrazole-5-carbonitrile (CAS 36650-75-6) Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for Selective Anticancer Agents

The direct evidence that only the 4-chloro (and 4-bromo) analogs exhibit anticancer activity, while methyl, methoxy, and fluoro analogs are inactive, positions 4-chloro-1H-pyrazole-5-carbonitrile as a privileged starting point for developing selective anticancer agents. Its moderate lipophilicity (LogP ~0.66–0.93) and favorable pKa (8.47) further support its use in lead optimization programs targeting oral bioavailability [1][2].

Synthetic Chemistry: Regioselective Functionalization via N-Alkylation

The computed pKa of 8.47 indicates a significantly more acidic NH proton compared to unsubstituted pyrazole (pKa ~14.2). This enhanced acidity facilitates regioselective N-alkylation reactions under milder conditions, making 4-chloro-1H-pyrazole-5-carbonitrile a superior intermediate for constructing more complex, substituted pyrazole libraries compared to less acidic analogs [1].

Fragment-Based Drug Discovery (FBDD): A Polar, Rule-of-Three Compliant Fragment

With a molecular weight of 127.53 g/mol, a LogP of 0.66–0.93, and a polar surface area of 52.47 Ų, 4-chloro-1H-pyrazole-5-carbonitrile adheres to the 'Rule of Three' guidelines for fragment-based drug discovery. Its unique substitution pattern, validated by SAR studies showing its necessity for anticancer activity, makes it a high-value, information-rich fragment for screening campaigns and subsequent hit-to-lead expansion [1][2].

Agrochemical Discovery: Scaffold for Fungicidal and Herbicidal Agents

Pyrazole-5-carbonitrile derivatives are widely patented as key intermediates in the synthesis of fungicides and herbicides. The 4-chloro substituent, proven to be a critical determinant of biological activity in pharmaceutical SAR, is also expected to modulate activity and selectivity in agrochemical targets. Its moderate lipophilicity and polarity profile are suitable for designing crop protection agents with favorable environmental fate and bioavailability [1].

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